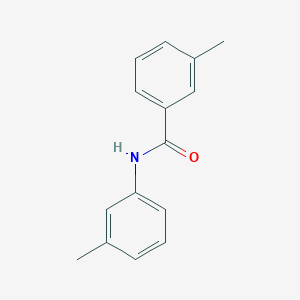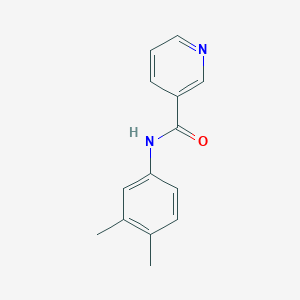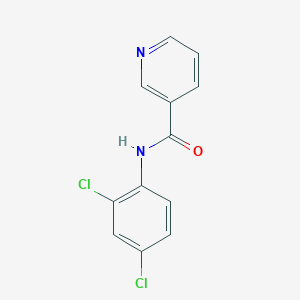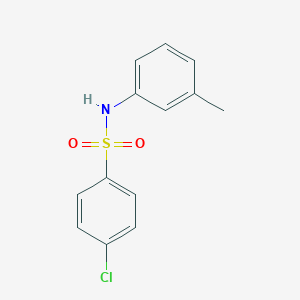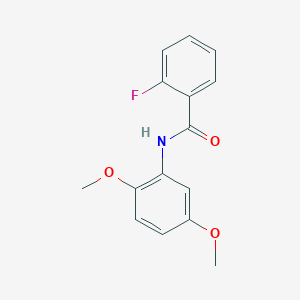
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. This compound has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
作用機序
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site and preventing the binding of glutamate, this compound blocks the excitatory effects of glutamate on these receptors, which results in decreased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, to protect against ischemic brain injury, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several advantages for use in lab experiments. It is highly selective for the AMPA and kainate receptors, which allows for precise investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to synthesize. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the investigation of the role of these receptors in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of new methods for administering this compound in vivo could expand its potential applications in scientific research.
合成法
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can be synthesized by the reaction of 2-methylquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The product can be purified by column chromatography using a suitable solvent system.
科学的研究の応用
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been used extensively in scientific research to investigate the role of AMPA and kainate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on these receptors, which has implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
分子式 |
C21H19NO3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-14(2)17(10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-16(18)19/h4-11H,12H2,1-3H3 |
InChIキー |
NMHLNKUGZPVUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B270740.png)


![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

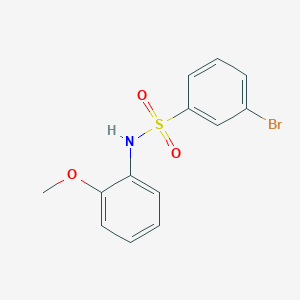
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

